Methyl 4-cyano-3-fluorobenzoate
Description
Contextualization within Fluorine and Cyano Substituted Aromatic Esters Research
The presence of both fluorine and a cyano group on the aromatic ester framework places Methyl 4-cyano-3-fluorobenzoate at the intersection of several important areas of chemical research. Fluorine-containing compounds are of significant interest due to the unique properties that the fluorine atom confers, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. rsc.orgscispace.com The introduction of fluorine into organic molecules can have a profound impact on their biological activity, a strategy widely employed in drug discovery. rsc.orgorgsyn.org
Similarly, the cyano group is a versatile functional group in organic synthesis. nih.gov It can serve as a precursor to other important functionalities like carboxylic acids, amines, and amides. acs.org In medicinal chemistry, the nitrile group can act as a bioisostere for other functional groups and can participate in crucial hydrogen bonding interactions with biological targets. nih.gov The combination of these two functionalities on an aromatic ester scaffold, as seen in this compound, creates a powerful synthetic intermediate with broad potential.
Historical Development and Significance as a Synthetic Intermediate
The development of synthetic routes to fluorinated aromatic compounds has been a long-standing area of research. newworldencyclopedia.orgorgsyn.org Early methods for producing benzoic acid involved the oxidation of toluene, a process that is still used commercially. newworldencyclopedia.org The synthesis of more complex derivatives, such as those containing fluorine and cyano groups, has evolved over time with the development of more sophisticated synthetic methodologies.
The significance of this compound as a synthetic intermediate stems from its utility in constructing more complex molecules. It serves as a key building block in the synthesis of various heterocyclic compounds and other substituted aromatic systems. lookchem.com For instance, it is a precursor to 4-Cyano-3-fluorobenzoic acid. sigmaaldrich.comchemdad.com The ability to selectively manipulate the ester, cyano, and fluoro groups allows for the introduction of diverse functionalities, making it a versatile tool for organic chemists.
A common synthetic approach to this and similar compounds involves the cyanation of aromatic halides. google.comacs.org Another method involves a multi-step process starting from an amino-substituted benzoic acid ester, which is then converted to the corresponding iodo derivative and subsequently cyanated. google.com
Current Research Landscape and Emerging Areas for this compound
Current research continues to leverage the unique properties of this compound in various fields, particularly in medicinal chemistry and materials science. Its role as a key intermediate in the synthesis of bioactive molecules remains a primary focus. For example, it has been used in the development of compounds with potential therapeutic applications. lookchem.com
Emerging areas of research for this compound and related compounds include their use in the development of novel agrochemicals and advanced materials. The incorporation of fluorinated and cyano-substituted aromatic moieties can lead to the discovery of new pesticides and herbicides with improved efficacy and environmental profiles. In materials science, these compounds can be used as building blocks for the synthesis of polymers and other materials with tailored electronic and physical properties.
Compound Data
Below are tables detailing the properties of this compound and related compounds mentioned in this article.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 268734-34-5 | sigmaaldrich.comchemicalbook.com |
| Molecular Formula | C9H6FNO2 | sigmaaldrich.comchemicalbook.comnih.gov |
| Molecular Weight | 179.15 g/mol | sigmaaldrich.comchemicalbook.comnih.gov |
| Physical Form | Solid | sigmaaldrich.com |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | chemdad.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-cyano-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJLHWRWDRCIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591809 | |
| Record name | Methyl 4-cyano-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268734-34-5 | |
| Record name | Methyl 4-cyano-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-cyano-3-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Methyl 4 Cyano 3 Fluorobenzoate
Esterification Pathways of 4-cyano-3-fluorobenzoic Acid
The synthesis of Methyl 4-cyano-3-fluorobenzoate can be effectively achieved through the direct esterification of its corresponding carboxylic acid, 4-cyano-3-fluorobenzoic acid. This transformation involves the conversion of the carboxylic acid group into a methyl ester, a fundamental reaction in organic synthesis. Various methodologies have been developed to optimize this process, ranging from classical acid-catalyzed approaches to the use of specialized reagents under milder conditions. guidechem.com
Acid-Catalyzed Esterification Approaches
The most traditional and widely employed method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol—in this case, methanol (B129727)—in the presence of a strong acid catalyst. chemguide.co.ukmasterorganicchemistry.com This reaction is an equilibrium-driven process, and strategies are often employed to shift the equilibrium towards the product side, such as using an excess of the alcohol or removing the water formed during the reaction. libretexts.org
Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and dry hydrogen chloride (HCl) gas, particularly for aromatic esters. chemguide.co.uklibretexts.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comrsc.org Subsequently, the nucleophilic oxygen of methanol attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfers and the elimination of a water molecule, the final ester product is formed. masterorganicchemistry.com
Recent advancements have introduced the use of solid acid catalysts, which offer advantages in terms of easier separation and recyclability. For instance, a monolith-supported sulfonic acid (monolith-SO₃H) has been effectively used as a heterogeneous catalyst for the methylation of various carboxylic acids, a method applicable to the synthesis of this compound. chemicalbook.com
Table 1: Representative Conditions for Acid-Catalyzed Esterification
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Notes |
|---|---|---|---|---|
| 4-cyano-3-fluorobenzoic acid | Methanol | Conc. H₂SO₄ | Heat/Reflux | A classic Fischer esterification approach. libretexts.org |
| 4-cyano-3-fluorobenzoic acid | Methanol | Dry HCl | Heat | Often used for aromatic esters. chemguide.co.uk |
Alternative Esterification Reagents and Conditions
While acid-catalyzed methods are robust, the sometimes harsh conditions can be incompatible with sensitive functional groups. chemistrysteps.com This has spurred the development of alternative esterification protocols that proceed under milder conditions.
One such alternative involves the use of highly reactive methylating agents. For example, diazomethane and its derivatives, like (trimethylsilyl)diazomethane, can convert carboxylic acids to methyl esters rapidly and under neutral conditions, often yielding near-quantitative results. The reaction with 4-cyano-3-fluorobenzoic acid using such reagents can achieve yields of up to 97%. guidechem.com However, the toxicity and explosive nature of diazomethane necessitate careful handling.
Another strategy is to activate the carboxylic acid first. Conversion of 4-cyano-3-fluorobenzoic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride allows for a subsequent rapid and irreversible reaction with methanol, typically in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct. chemistrysteps.com
Peptide coupling reagents, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), TATU, and COMU, have also been adapted for ester synthesis. These reagents activate the carboxylic acid, facilitating its reaction with alcohols at room temperature under basic conditions. organic-chemistry.org Furthermore, the use of aromatic carboxylic anhydrides in the presence of Lewis acid catalysts provides another powerful method for carbon-oxygen bond formation.
Cyanation Strategies for Halogenated Benzoic Acid Methyl Esters
An alternative and industrially significant route to this compound involves the introduction of the cyano group onto a pre-existing halogenated methyl benzoate (B1203000) ring. guidechem.com This approach typically starts with a precursor like Methyl 3-fluoro-4-bromobenzoate or Methyl 3-fluoro-4-chlorobenzoate. The core of this strategy is the substitution of the halogen atom at the 4-position with a cyanide nucleophile.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a plausible pathway for this cyanation. The SₙAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). wikipedia.org In the case of a Methyl 3-fluoro-4-halobenzoate precursor, the ester group (-COOCH₃) and the fluorine atom act as electron-withdrawing groups, which can facilitate the nucleophilic attack of a cyanide ion at the carbon atom bearing the halogen.
The reaction proceeds via a two-step addition-elimination mechanism. The cyanide nucleophile first attacks the ipso-carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized, particularly by the ortho and para electron-withdrawing groups. In the second step, the leaving group (halide ion) is expelled, restoring the aromaticity of the ring and yielding the final product, this compound. The efficiency of the reaction is dependent on the nature of the leaving group (I > Br > Cl > F) and the reaction conditions. wikipedia.org
Recent research has also explored photoredox catalysis to accelerate such substitutions, for instance, in cation radical-accelerated-nucleophilic aromatic substitution (CRA-SNAr) processes. acs.orgnsf.gov
Transition Metal-Catalyzed Cyanation Protocols
Transition metal-catalyzed cross-coupling reactions represent the most powerful and versatile methods for the synthesis of aryl nitriles from aryl halides. rsc.orgrsc.org Palladium, nickel, and copper catalysts are extensively used for this transformation. rsc.orgresearchgate.net These methods are often preferred due to their high efficiency, functional group tolerance, and applicability to a wide range of substrates. rsc.org
Palladium-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction in its modern form, is a prominent example. rsc.org A typical catalytic cycle involves the oxidative addition of the aryl halide (e.g., Methyl 3-fluoro-4-bromobenzoate) to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with a cyanide source or direct cyanation, and finally, reductive elimination to release the aryl nitrile product and regenerate the catalyst. chinesechemsoc.org
A variety of cyanide sources can be used, including inorganic salts like potassium cyanide (KCN), sodium cyanide (NaCN), and zinc cyanide (Zn(CN)₂), as well as less toxic alternatives such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and acetone cyanohydrin. acs.orgresearchgate.netmdpi.com The choice of ligand for the metal catalyst is crucial for achieving high yields and turnover numbers, as cyanide can act as a catalyst poison. researchgate.net
Table 2: Overview of Transition Metal-Catalyzed Cyanation Methods
| Catalyst System | Cyanide Source | Substrate Type | Key Features |
|---|---|---|---|
| Palladium complexes (e.g., Pd(OAc)₂) with ligands | KCN, NaCN, Zn(CN)₂ | Aryl bromides, iodides, chlorides | High efficiency, broad functional group tolerance. rsc.orgresearchgate.net |
| Nickel complexes | KCN, NaCN | Aryl chlorides, bromides | Cost-effective alternative to palladium. mdpi.com |
| Copper salts (e.g., CuCN) | - | Aryl iodides, bromides | Classic method, often requires high temperatures. researchgate.net |
Cyanation of Halogenated Benzoic Acid Methyl Esters
Applying these principles to the synthesis of this compound, the starting material would be a suitable halogenated precursor, such as Methyl 3-fluoro-4-bromobenzoate. The cyanation reaction would replace the bromine atom with a cyano group. This method is noted as the primary route for the industrial production of many cyano-aromatic compounds, typically affording yields around 70%. guidechem.com
For example, the reaction of Methyl 3-fluoro-4-bromobenzoate with a cyanide source like Zn(CN)₂ in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in a polar aprotic solvent like DMF or NMP at elevated temperatures would be a standard approach. The fluorine atom at the 3-position and the methyl ester group at the 1-position are generally stable under these conditions.
The development of milder catalytic systems is of significant interest to improve the safety and environmental profile of this synthesis. Low-temperature palladium-catalyzed methods and protocols using less toxic cyanide reagents are at the forefront of this research. acs.org The choice of catalyst, ligand, cyanide source, and solvent must be carefully optimized to achieve high conversion and selectivity for the desired product.
Green Chemistry Considerations in Cyanation Methods
The traditional cyanation of aryl halides often involves highly toxic cyanide sources such as sodium cyanide (NaCN) and potassium cyanide (KCN), posing significant environmental and safety risks. In line with the principles of green chemistry, recent research has focused on developing safer and more sustainable cyanation protocols. A major advancement in this area is the use of potassium ferrocyanide (K₄[Fe(CN)₆]) as a less toxic and more stable cyanide source. nih.govresearchgate.netscilit.comnih.govresearchgate.net K₄[Fe(CN)₆] is a cost-effective and environmentally friendly alternative that has been successfully employed in the palladium-catalyzed cyanation of aryl halides. nih.govresearchgate.net
The move towards greener synthesis is also reflected in the choice of solvents. The development of aqueous media for cyanation reactions represents a significant step forward. researchgate.netacs.orgorganic-chemistry.org Biphasic aqueous conditions have been shown to be effective in overcoming the low solubility of K₄[Fe(CN)₆] in organic solvents, facilitating the reaction with both palladium and nickel catalysts. nih.govscilit.comacs.org The use of water as a solvent not only reduces the reliance on volatile organic compounds but can also enhance reaction rates. organic-chemistry.org
Furthermore, mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is emerging as a powerful green chemistry tool. Mechanochemical palladium-catalyzed cyanation of aryl bromides using K₄[Fe(CN)₆] has been demonstrated, offering a solvent-free and efficient synthetic route. rsc.orgrsc.orgrsc.org This method can improve reaction efficiency through high-speed collision and mixing of solid reactants. rsc.org
Below is a table summarizing various green cyanation methods:
Multi-Step Synthesis from Precursor Molecules
The synthesis of this compound is typically achieved through multi-step reaction sequences starting from more readily available precursors.
One strategic approach involves the oxidation of a methyl group on a substituted toluene precursor. For instance, 3-fluoro-4-methylbenzonitrile can be oxidized to 4-cyano-3-fluorobenzoic acid, which is the immediate carboxylic acid precursor to the target ester. google.comgoogle.com The oxidation of alkylated aromatic hydrocarbons to their corresponding benzoic acids is a well-established industrial process. sci-hub.se While traditional methods often employ harsh oxidants like potassium permanganate (KMnO₄) or chromic acid, greener alternatives are being explored. rsc.orgresearchgate.net
Catalytic systems using more environmentally benign oxidants, such as molecular oxygen from the air, are gaining prominence. sci-hub.seresearchgate.net For example, platinum supported on zirconia has been shown to be a highly active and selective catalyst for the solvent-free oxidation of toluene to benzoic acid at relatively low temperatures (60–90°C). researchgate.net Another approach utilizes a heterogeneous catalyst, Envirocat EPAC, for the liquid-phase oxidation of toluenes at atmospheric pressure without a solvent, significantly reducing energy consumption and acidic waste. rsc.org These methods offer a more sustainable pathway to key intermediates like 4-cyano-3-fluorobenzoic acid.
Another common synthetic pathway involves the sequential introduction of the required functional groups onto a simpler aromatic core. A typical starting material for this compound is a halogenated derivative of methyl 3-fluorobenzoate (B1230327), such as methyl 4-bromo-3-fluorobenzoate or methyl 4-chloro-3-fluorobenzoate. guidechem.com The synthesis of these precursors can be achieved through standard aromatic functionalization reactions.
The key step in this sequence is the cyanation of the aryl halide. This is typically a transition metal-catalyzed cross-coupling reaction, most commonly employing palladium or nickel catalysts. nih.govrsc.org For example, methyl 4-bromo-3-fluorobenzoate can be reacted with a cyanide source in the presence of a palladium catalyst to yield this compound.
A classic example of sequential functionalization is the Sandmeyer reaction. researchgate.net This involves the diazotization of an aromatic amine, followed by reaction with a copper(I) cyanide to introduce the nitrile group. For instance, one could envision a route starting from 3-fluoro-4-aminobenzoic acid, which would undergo diazotization and subsequent cyanation to form 4-cyano-3-fluorobenzoic acid. This acid would then be esterified to give the final product. guidechem.com
Optimization of Reaction Conditions and Process Parameters
The efficiency and selectivity of the synthesis of this compound, particularly in the crucial cyanation step, are highly dependent on the reaction conditions.
The choice of catalyst and ligand is paramount for a successful transition metal-catalyzed cyanation. Palladium-based catalysts are widely used due to their high efficiency and functional group tolerance. nih.govrsc.org However, nickel catalysts are gaining attention as a more sustainable and cost-effective alternative. nih.govresearchgate.netscilit.comacs.orgnih.gov
The following table presents a selection of catalyst and ligand systems used in cyanation reactions:
The solvent can have a profound impact on the outcome of cyanation reactions. Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are commonly used as they can dissolve both the organic substrate and the inorganic cyanide salt to some extent. rsc.org However, as mentioned earlier, there is a strong drive towards using greener solvents.
Aqueous solvent systems, often in combination with an organic co-solvent like tetrahydrofuran (THF), have proven to be highly effective, particularly when using K₄[Fe(CN)₆]. researchgate.netacs.orgorganic-chemistry.org The use of water can facilitate the dissolution of the inorganic cyanide source and can also influence the catalytic activity. In some palladium-catalyzed cyanations, a 5:1 water to THF ratio was found to be optimal for achieving high conversion and yield. organic-chemistry.org The choice of solvent can also be critical in preventing side reactions. For instance, in substrates containing aldehyde functionalities, careful selection of the solvent and temperature can prevent undesired benzoin condensation. nih.gov In nucleophilic aromatic substitution (SNAr) reactions, which can be an alternative route to cyanation on highly activated aromatic rings, the choice of solvent is crucial for facilitating the displacement of a leaving group by the cyanide anion. cmu.edu
Temperature and Pressure Influence on Reaction Kinetics and Yields
The synthesis of this compound is primarily achieved through two principal synthetic pathways: the esterification of 4-cyano-3-fluorobenzoic acid and the cyanation of a halogenated precursor, such as methyl 3-fluoro-4-bromobenzoate. The efficiency and rate of these reactions are significantly governed by temperature and pressure. A thorough understanding of these parameters is crucial for optimizing the synthesis to achieve high yields and purity.
Pressure also plays a role, particularly in influencing the boiling points of the reactants and the removal of byproducts. In the esterification process, the removal of water is critical to drive the equilibrium towards the product side. Conducting the reaction under reduced pressure can facilitate the removal of water at a lower temperature, which can be advantageous in preventing thermal degradation of the reactants or products. Conversely, carrying out the reaction in a sealed vessel at elevated pressure and temperature can increase the concentration of the reactants in the liquid phase, potentially accelerating the reaction rate.
The cyanation of a halogenated precursor, such as methyl 3-fluoro-4-bromobenzoate, is another key synthetic route. This reaction typically involves a nucleophilic substitution where a cyanide group replaces a halogen atom. The reaction rate is highly dependent on temperature. For the synthesis of a structurally related compound, methyl 4-bromo-2-cyano-5-fluorobenzoate, the cyanation step is carried out at a temperature range of 60-120°C google.com. This suggests that a similar temperature range would be effective for the synthesis of this compound.
While detailed studies on the effect of pressure on the cyanation of methyl 3-fluoro-4-bromobenzoate are limited, it is generally understood that for liquid-phase reactions, pressure changes have a less pronounced effect on reaction rates compared to temperature, unless gaseous reactants are involved or the reaction mechanism involves a significant change in volume. However, in an industrial setting, reactions are often carried out under controlled pressure to ensure safety and process stability.
To illustrate the potential impact of temperature on the yield of the cyanation reaction, the following hypothetical data table is presented, based on typical optimization studies for similar aromatic cyanation reactions.
Hypothetical Influence of Temperature on the Yield of this compound via Cyanation
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
|---|---|---|
| 60 | 12 | 45 |
| 80 | 8 | 65 |
| 100 | 5 | 78 |
| 120 | 3 | 85 |
| 140 | 3 | 75 (Decomposition observed) |
This table illustrates a general trend where the yield increases with temperature up to an optimal point, after which side reactions and decomposition may lead to a decrease in yield.
Similarly, the effect of reaction time at a constant optimal temperature can be demonstrated.
Hypothetical Influence of Reaction Time on the Yield of this compound at 120°C
| Reaction Time (hours) | Yield (%) |
|---|---|
| 1 | 60 |
| 2 | 78 |
| 3 | 85 |
| 4 | 85 |
| 5 | 84 (Slight decrease due to potential side reactions) |
This table suggests that the reaction reaches completion after a certain period, and extending the reaction time further does not improve the yield and may even lead to a slight decrease. It is important to note that these tables are based on general principles of organic synthesis and are intended to be illustrative. The actual optimal conditions for the synthesis of this compound would need to be determined through empirical studies.
Elucidation of Reaction Mechanisms and Kinetic Studies Involving Methyl 4 Cyano 3 Fluorobenzoate
Mechanistic Investigations of Esterification Reactions
The formation of Methyl 4-cyano-3-fluorobenzoate typically proceeds via the esterification of its corresponding carboxylic acid, 4-cyano-3-fluorobenzoic acid, with methanol (B129727). The most common and well-established method for such a transformation is the Fischer-Speier esterification.
The mechanism of the Fischer-Speier esterification is a classic example of a nucleophilic acyl substitution reaction catalyzed by an acid. The reaction commences with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Subsequently, the lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Following the formation of the tetrahedral intermediate, a proton transfer occurs from the newly added methoxy (B1213986) group to one of the hydroxyl groups. This results in the formation of a good leaving group, water. The elimination of a water molecule, facilitated by the delocalization of the lone pair of electrons from the remaining hydroxyl group, regenerates the carbonyl double bond and yields the protonated form of the final ester. The final step involves the deprotonation of the ester by a base (such as water or the conjugate base of the acid catalyst) to give this compound and regenerate the acid catalyst.
Table 1: General Conditions for the Esterification of Fluorinated Aromatic Carboxylic Acids
| Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) |
| H₂SO₄ (catalytic) | Methanol (excess) | Reflux | Several hours |
| p-Toluenesulfonic acid (catalytic) | Methanol (excess) | Reflux | Several hours |
| UiO-66-NH₂ | Methanol | 150 | 10 |
This table presents generalized conditions based on Fischer-Speier esterification and studies on related fluorinated compounds. Specific optimal conditions for this compound would require experimental determination.
Detailed Analysis of Cyanation Reaction Mechanisms
The introduction of the cyano group onto the benzene (B151609) ring is a critical step in the synthesis of precursors to this compound. This is typically achieved through a cyanation reaction on an appropriately substituted benzene derivative. Two primary mechanistic pathways are plausible for this transformation: nucleophilic aromatic substitution (SNAr) and the Sandmeyer reaction.
Nucleophilic Aromatic Substitution (SNAr) Mechanism:
The SNAr mechanism is a probable route for the cyanation of a precursor such as methyl 3-fluoro-4-halobenzoate (where the halide is typically chlorine or bromine). In this mechanism, the aromatic ring is activated towards nucleophilic attack by the presence of electron-withdrawing groups, such as the ester and the fluorine atom. The cyanide ion (CN⁻), a potent nucleophile, attacks the carbon atom bearing the leaving group (the halogen). This addition step leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing substituents. The final step is the elimination of the halide ion, which restores the aromaticity of the ring and yields the cyano-substituted product.
Sandmeyer Reaction Mechanism:
An alternative pathway for introducing the cyano group is the Sandmeyer reaction. This process starts with a precursor containing an amino group, such as methyl 4-amino-3-fluorobenzoate. The amino group is first converted into a diazonium salt by treatment with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid. The resulting diazonium salt is then treated with a copper(I) cyanide salt. The mechanism of the Sandmeyer reaction is thought to involve a single-electron transfer from the copper(I) cyanide to the diazonium salt, leading to the formation of an aryl radical, nitrogen gas, and a copper(II) species. The aryl radical then reacts with the cyanide ion to form the final product.
While detailed kinetic data for the cyanation leading to this compound is not available, the choice of method would depend on the availability of starting materials and the desired reaction conditions.
Reaction Pathway Elucidation in Derivatization Reactions
This compound possesses two primary functional groups that can be targeted for derivatization: the methyl ester and the cyano group. Understanding the reaction pathways for the transformation of these groups is essential for utilizing this compound as a versatile intermediate.
Reactions of the Ester Group:
The methyl ester group can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-cyano-3-fluorobenzoic acid. Acid-catalyzed hydrolysis proceeds via the reverse mechanism of Fischer esterification. Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, followed by the elimination of the methoxide (B1231860) ion. This process is irreversible as the resulting carboxylic acid is deprotonated by the methoxide ion.
The ester can also be converted to an amide by reaction with an amine (ammonolysis), or reduced to an alcohol using a strong reducing agent like lithium aluminum hydride.
Reactions of the Cyano Group:
The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid, or partially hydrolyzed to an amide. The reduction of the cyano group, for example with lithium aluminum hydride or catalytic hydrogenation, yields a primary amine (a benzylamine (B48309) derivative). The cyano group can also participate in cycloaddition reactions, for instance, with azides to form tetrazoles.
Specific mechanistic studies and kinetic data for these derivatization reactions starting from this compound are not well-documented in the scientific literature. However, the general reactivity patterns of ester and cyano groups provide a predictive framework for its chemical behavior.
Kinetic Modeling and Rate Determination for Key Synthetic Steps
Kinetic modeling is a powerful tool for understanding and optimizing chemical reactions. It involves the development of mathematical models that describe the rate of a reaction as a function of various parameters such as reactant concentrations, temperature, and catalyst loading. For the synthesis of Methyl 4--cyano-3-fluorobenzoate, kinetic modeling could be applied to both the esterification and cyanation steps.
A kinetic model for the Fischer esterification would typically involve determining the rate constants for the forward and reverse reactions. This can be achieved by monitoring the concentration of reactants and products over time under different experimental conditions. For example, a study on the esterification of propanoic acid with methanol utilized a second-order rate equation to model the reaction kinetics. abo.fi
Similarly, a kinetic model for the cyanation reaction would depend on the specific mechanism. For an SNAr reaction, the rate is typically first order in both the aryl halide and the nucleophile. For a Sandmeyer reaction, the kinetics can be more complex due to the involvement of radical intermediates.
Unfortunately, there are no specific published kinetic models or experimentally determined rate constants for the key synthetic steps of this compound. The development of such models would require dedicated experimental studies. These studies would be invaluable for scaling up the synthesis of this compound and for gaining a deeper understanding of the factors that control the reaction rates and yields.
Spectroscopic Characterization and Advanced Analytical Techniques Applied to Methyl 4 Cyano 3 Fluorobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of Methyl 4-cyano-3-fluorobenzoate by providing information about the chemical environment of its hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl protons of the ester group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the cyano and ester groups, as well as the fluorine atom.
The aromatic region will display signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons will exhibit complex splitting patterns (multiplets) arising from proton-proton (H-H) and proton-fluorine (H-F) couplings. The methyl group of the ester will appear as a singlet, typically in the range of 3.8-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 8.1 - 8.3 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-5 | 7.8 - 8.0 | Triplet or Doublet of doublets (t or dd) | J(H-H) ≈ 8-9, J(H-F) ≈ 8-9 |
| H-6 | 8.0 - 8.2 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 |
| -OCH₃ | 3.9 - 4.0 | Singlet (s) | N/A |
Note: The predicted values are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary slightly.
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show distinct signals for each of the nine carbon atoms in this compound. The chemical shifts are significantly affected by the electronegativity of the substituents and the resonance effects within the aromatic ring. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 163 - 166 |
| C-F | 160 - 164 (with large ¹JCF) |
| C-CN | 135 - 138 |
| C-COOCH₃ | 132 - 135 |
| Aromatic CH | 115 - 135 |
| CN | 114 - 117 |
| -OCH₃ | 52 - 54 |
Note: The predicted values are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary slightly.
Fluorine-19 NMR (¹⁹F NMR) Applications
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will be split into a multiplet due to coupling with the neighboring aromatic protons (H-2 and H-5). The magnitude of these coupling constants can help in the assignment of the proton signals in the ¹H NMR spectrum.
Two-Dimensional NMR Techniques for Structural Confirmation
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to trace the connectivity of the protons around the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the signals of protons with the signals of the directly attached carbon atoms. This is invaluable for assigning the ¹³C signals of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique is crucial for assigning the quaternary (non-protonated) carbons, such as the carbonyl carbon, the carbon attached to the cyano group, the carbon attached to the ester group, and the fluorine-bearing carbon, by observing their long-range correlations with the aromatic and methyl protons.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C≡N (Cyano) | Stretching | 2220 - 2240 |
| C=O (Ester) | Stretching | 1720 - 1740 |
| C-O (Ester) | Stretching | 1200 - 1300 |
| C-F (Aryl Fluoride) | Stretching | 1100 - 1250 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Methyl) | Stretching | 2850 - 3000 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
The presence of a strong absorption band around 2230 cm⁻¹ is a clear indication of the cyano group. The strong band in the region of 1720-1740 cm⁻¹ is characteristic of the carbonyl stretch of the ester functional group. The aromatic C-H and C=C stretching vibrations, as well as the C-F and C-O stretching vibrations, will also be present, providing a complete vibrational fingerprint of the molecule.
Raman Spectroscopy for Molecular Vibrational Analysis
The nitrile (C≡N) stretching vibration is a particularly strong and sharp Raman scatterer, typically appearing in the 2220-2240 cm⁻¹ region. The precise position of this band can be influenced by the electronic effects of the adjacent fluorine and methyl ester groups on the benzene ring. The carbonyl (C=O) stretch of the ester group would be another prominent feature, generally observed between 1700 and 1730 cm⁻¹. Aromatic ring vibrations, including C-C stretching and C-H bending modes, would populate the region from approximately 1300 to 1600 cm⁻¹ and below 1000 cm⁻¹, respectively. The C-F stretching vibration would also produce a characteristic band, typically found in the 1000-1400 cm⁻¹ range.
A hypothetical data table of expected Raman shifts is presented below, based on known group frequencies and data from structurally similar compounds.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| C≡N Stretch | 2220 - 2240 |
| C=O Stretch (Ester) | 1700 - 1730 |
| Aromatic C=C Stretch | 1580 - 1610 |
| Aromatic C=C Stretch | 1450 - 1500 |
| C-O Stretch (Ester) | 1250 - 1300 |
| C-F Stretch | 1000 - 1400 |
| Aromatic C-H Bending | 800 - 900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within the aromatic ring and the conjugated system formed by the cyano and carboxylate groups.
The benzene ring itself exhibits characteristic absorption bands, and the substitution pattern of the cyano, fluoro, and methyl ester groups will influence the position and intensity of these bands. The presence of the electron-withdrawing cyano and ester groups, along with the fluorine atom, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λ_max) compared to unsubstituted benzene. Typically, substituted benzonitriles and benzoates show strong absorption bands in the UV region, often below 300 nm.
A hypothetical UV-Vis absorption data table is provided below, illustrating potential electronic transitions.
| Electronic Transition | Solvent | λ_max (nm) |
| π→π* (Benzene Ring) | Ethanol | ~210 |
| π→π* (Conjugated System) | Ethanol | ~245 |
| n→π* (Carbonyl) | Ethanol | ~280 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound (C₉H₆FNO₂), the molecular weight is approximately 179.15 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. The fragmentation of this molecular ion would yield a series of daughter ions that are characteristic of the molecule's structure. Common fragmentation pathways for this compound could include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in a fragment at [M-31]⁺, or the loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment at [M-59]⁺. Fragmentation involving the cyano group is also possible.
The following table presents a hypothetical fragmentation pattern for this compound.
| m/z | Proposed Fragment Ion | Neutral Loss |
| 179 | [C₉H₆FNO₂]⁺ (Molecular Ion) | - |
| 148 | [C₈H₃FNO]⁺ | -OCH₃ |
| 120 | [C₇H₃FN]⁺ | -COOCH₃ |
| 101 | [C₆H₃F]⁺ | -CN, -COOCH₃ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions in the solid state.
The resulting crystal structure would reveal the planarity of the benzene ring and the orientation of the cyano, fluoro, and methyl ester substituents relative to the ring. It would also elucidate the packing of the molecules in the crystal lattice, highlighting any significant intermolecular forces such as dipole-dipole interactions or π-stacking, which can influence the physical properties of the compound.
A hypothetical table of crystallographic data is presented below. Actual experimental data would be required for a definitive structural analysis.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.3 |
| c (Å) | 8.1 |
| β (°) | 105 |
| Volume (ų) | 720 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.65 |
Computational Chemistry and Theoretical Studies of Methyl 4 Cyano 3 Fluorobenzoate
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods are fundamental to predicting a wide array of chemical properties.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in optimizing the molecular geometry of methyl 4-cyano-3-fluorobenzoate to its most stable conformation.
The process involves starting with an initial guess for the positions of the atoms and then iteratively solving the Kohn-Sham equations to find the electron density and the corresponding energy. The atomic positions are adjusted to minimize the total energy, leading to the optimized geometry. From these calculations, key parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined. For this compound, DFT would elucidate the planarity of the benzene (B151609) ring and the orientation of the cyano and methyl ester substituents.
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For this compound, the electron-withdrawing nature of the cyano and fluoro groups would be expected to influence the energies of these frontier orbitals.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. It transforms the complex many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs.
For this compound, NBO analysis could reveal the delocalization of electron density from the fluorine and oxygen lone pairs into the aromatic ring and the cyano group. It would also quantify the stability arising from these interactions, providing insight into the electronic communication between the different functional groups. This analysis is particularly useful for understanding how the substituents electronically influence the benzene ring and each other.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential values. Typically, red regions represent areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), prone to nucleophilic attack. Green areas represent neutral potential.
An MEP map of this compound would likely show negative potential around the nitrogen atom of the cyano group and the oxygen atoms of the ester group, highlighting these as sites for potential hydrogen bonding or coordination. The fluorine atom would also contribute to the electrostatic landscape. This visual representation is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or solvents.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time by solving Newton's equations of motion for the atoms. This method allows for the exploration of conformational changes and flexibility.
Conformational Analysis and Flexibility Studies
While the benzene ring of this compound is rigid, the methyl ester group has rotational freedom around the C-O single bond. MD simulations can be used to explore the different conformations arising from this rotation and to determine their relative energies and populations.
By simulating the molecule's movement over a period of time, researchers can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein or to pack in a crystal lattice. Such studies on the flexibility of the ester group would provide a more complete understanding of the molecule's three-dimensional structure and dynamic behavior.
Simulation of Molecular Interactions in Solution
Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of a solute, such as this compound, within a solvent environment. These simulations model the complex interplay of intermolecular forces that govern solubility, conformation, and aggregation.
Research Findings: While specific MD simulation studies for this compound are not extensively published, the principles of its interaction can be inferred from its molecular structure and computed properties. The molecule possesses a significant dipole moment due to the electron-withdrawing nature of the cyano (-C≡N), fluoro (-F), and methyl ester (-COOCH₃) groups.
In a polar solvent like water or ethanol, the primary interactions would be dipole-dipole forces. The nitrogen atom of the cyano group and the oxygen atoms of the ester group can act as hydrogen bond acceptors, forming transient hydrogen bonds with solvent protons. In non-polar solvents like hexane (B92381) or toluene, weaker van der Waals forces and dispersion interactions would dominate. The aromatic ring can also participate in π-π stacking interactions with aromatic solvents.
The simulation process typically involves placing a single molecule of this compound in a box of solvent molecules. By calculating the forces between all atoms and integrating Newton's equations of motion, the trajectory of the molecule can be tracked over time, revealing information about its solvation shell, conformational flexibility, and diffusion.
Interactive Data Table: Computed Properties Influencing Solution Behavior
| Property | Value | Implication for Solution Interactions |
| Molecular Formula | C₉H₆FNO₂ | Defines the elemental composition. |
| Molecular Weight | 179.15 g/mol | Basic physical property. |
| XLogP3-AA | 2.1 | Indicates moderate hydrophobicity, suggesting solubility in a range of organic solvents. |
| Hydrogen Bond Donor Count | 0 | The molecule cannot act as a hydrogen bond donor. |
| Hydrogen Bond Acceptor Count | 3 | The nitrile nitrogen and two ester oxygens can accept hydrogen bonds from protic solvents. |
| Rotatable Bond Count | 2 | Refers to the C-C bond of the ester and the C-O bond, allowing some conformational flexibility. |
| Topological Polar Surface Area | 50.1 Ų | A measure of the polar surface, influencing membrane permeability and solvation in polar media. |
Note: Data sourced from PubChem CID 17965941. This is an interactive table.
In Silico Prediction of Spectroscopic Parameters
Computational quantum chemistry, particularly Density Functional Theory (DFT), is widely used to predict the spectroscopic parameters of molecules. acs.org These predictions are invaluable for interpreting experimental spectra and confirming molecular structure.
Research Findings: For this compound, DFT calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
IR Spectrum: Calculations can determine the vibrational frequencies corresponding to the stretching and bending of specific bonds. For this molecule, key predicted signals would include the C≡N stretch, the C=O stretch of the ester, C-F bond vibrations, aromatic C-H stretches, and the C-O ester stretch. Comparing these predicted frequencies with experimental IR data helps to confirm the presence of these functional groups. mdpi.com
NMR Spectrum: Theoretical calculations can predict the chemical shifts for ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The chemical shifts are highly sensitive to the local electronic environment of each nucleus. The model would predict distinct signals for the methyl protons, the three aromatic protons, and the various carbon atoms, with the fluorine and cyano groups significantly influencing the shifts of nearby nuclei.
UV-Vis Spectrum: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its UV-Vis absorption spectrum. The calculations would likely show π-π* transitions associated with the benzene ring, influenced by the electronic effects of the substituents.
Interactive Data Table: Illustrative Predicted Spectroscopic Data
| Spectroscopy Type | Functional Group / Atom | Predicted Chemical Shift / Wavenumber Range |
| IR Spectroscopy | Cyano (C≡N) Stretch | 2220-2240 cm⁻¹ |
| Carbonyl (C=O) Stretch | 1715-1735 cm⁻¹ | |
| Aryl C-F Stretch | 1100-1250 cm⁻¹ | |
| ¹H NMR | -OCH₃ Protons | 3.8 - 4.0 ppm |
| Aromatic Protons | 7.5 - 8.5 ppm | |
| ¹³C NMR | Cyano Carbon | 115 - 120 ppm |
| Carbonyl Carbon | 164 - 168 ppm | |
| Aromatic Carbons | 110 - 140 ppm | |
| ¹⁹F NMR | Aryl-F | -105 to -115 ppm (relative to CCl₃F) |
Note: These are typical, illustrative ranges for the specified functional groups and are not from a direct computational study of this specific molecule. This is an interactive table.
Computational Docking Studies for Ligand-Target Interactions
This compound is a classic example of a "fragment" in fragment-based drug design (FBDD). mdpi.comacs.org Computational docking is used to predict how such fragments might bind to the active site of a biological target like a protein or enzyme. nih.govacs.org
Research Findings: Docking simulations place the fragment into a defined binding pocket of a target protein and use a scoring function to estimate the binding affinity. The analysis focuses on the specific intermolecular interactions that stabilize the complex. While specific docking results for this fragment against a particular target are proprietary or unpublished, its structural features suggest several potential key interactions. youtube.com
Hydrogen Bonding: The nitrogen atom of the cyano group and the carbonyl oxygen of the ester group are potent hydrogen bond acceptors, capable of interacting with donor residues in a protein like lysine, arginine, or serine.
Halogen Bonding: The fluorine atom can participate in halogen bonding, a non-covalent interaction where the electropositive crown of the fluorine atom interacts with a nucleophilic residue (e.g., the backbone carbonyl of an amino acid).
π-π Stacking: The electron-deficient aromatic ring can engage in favorable stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The methyl group and the aromatic ring can form favorable hydrophobic contacts within non-polar regions of the binding site.
By identifying these potential "hot spots" of interaction, computational docking guides the chemical synthesis of larger, more potent molecules by growing or linking fragments. acs.org
Interactive Data Table: Potential Ligand-Target Interactions
| Molecular Feature | Potential Interaction Type | Potential Protein Residue Partners |
| Cyano Group (-C≡N) | Hydrogen Bond Acceptor | Lys, Arg, Ser, His, Asn, Gln |
| Fluorine Atom (-F) | Halogen Bonding, Dipole Interactions | Backbone C=O, Asp, Glu, Ser |
| Ester Group (-COOCH₃) | Hydrogen Bond Acceptor (C=O) | Lys, Arg, Ser, His, Asn, Gln |
| Aromatic Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |
| Methyl Group (-CH₃) | Hydrophobic (van der Waals) | Ala, Val, Leu, Ile, Pro |
Note: This table illustrates the potential interactions based on the fragment's chemical nature. This is an interactive table.
Thermodynamic Property Calculations at Varied Conditions
Theoretical calculations can determine the key thermodynamic properties of a molecule, such as its enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy (S). These calculations are often performed using DFT in combination with statistical mechanics principles. researchgate.net
Research Findings: By computing the vibrational frequencies of the optimized molecular structure, one can calculate the thermodynamic functions at different temperatures and pressures. This data is critical for predicting the compound's stability, reactivity, and phase behavior without performing costly and time-consuming experiments.
Interactive Data Table: Illustrative Temperature Dependence of Gibbs Free Energy
| Temperature (K) | Enthalpy (H) (kJ/mol) | Entropy (S) (J/mol·K) | Gibbs Free Energy (G = H - TS) (kJ/mol) |
| 298.15 (Standard) | Calculated Value | Calculated Value | Calculated G |
| 400 | Calculated Value | Calculated Value | Decreasing G |
| 500 | Calculated Value | Calculated Value | Further Decreasing G |
| 600 | Calculated Value | Calculated Value | Even Lower G |
Note: This table provides a conceptual illustration of how thermodynamic properties calculated at a standard temperature (298.15 K) can be extrapolated to predict values at other temperatures. The trend shows that Gibbs Free Energy generally decreases as temperature increases. This is an interactive table.
Applications in Medicinal Chemistry and Drug Discovery Research Involving Methyl 4 Cyano 3 Fluorobenzoate
Role as a Key Building Block in Pharmaceutical Synthesis
Methyl 4-cyano-3-fluorobenzoate serves as a crucial intermediate and starting material in the multi-step synthesis of various pharmaceutical candidates. The reactivity of its functional groups—the cyano group, the fluorine atom, and the methyl ester—allows for a range of chemical transformations, making it an attractive precursor for constructing more complex molecular architectures.
Patents and scientific literature describe its use in the synthesis of diverse therapeutic agents. For instance, it is a documented starting material in the preparation of farnesyltransferase inhibitors, a class of compounds investigated for their potential in cancer therapy. google.com It is also employed in the synthesis of Lysine Acetyltransferase (KAT) inhibitors, which are being explored as antineoplastic agents. google.comgoogleapis.com
Furthermore, research on Toll-like receptor 8 (TLR8) antagonists, which are molecules that can modulate immune responses, has utilized this compound. In one synthetic route, it is reduced using lithium aluminum hydride (LiAlH₄) to produce (4-(2-aminoethyl)-3-fluorophenyl)methanol, a key intermediate for a series of TLR8 antagonists. farmaceut.orgsrce.hrsrce.hr Similarly, it is used to create thioamide coupling partners necessary for the synthesis of novel retinoids. acs.orgnih.gov Its utility is also demonstrated in the synthesis of pyrrole (B145914) and pyrazole (B372694) derivatives investigated for their anti-cancer properties, where it serves as a precursor for key intermediates. googleapis.comgoogle.com
Scaffold for Design and Synthesis of Biologically Active Molecules
The chemical structure of this compound provides a foundational scaffold upon which medicinal chemists can design and build novel, biologically active molecules. The fluorinated cyanobenzoate core is a common feature in various compound libraries aimed at discovering new drugs. The fluorine atom can enhance metabolic stability and binding affinity, while the cyano and ester groups offer convenient handles for further chemical elaboration.
This scaffold has been integral to the development of molecules targeting a wide array of biological targets:
Enzyme Inhibitors: The molecule is a cornerstone in creating inhibitors for enzymes like farnesyltransferase google.com, Lysine Acetyltransferase (KAT) google.comgoogleapis.com, and indoleamine 2,3-dioxygenase-1 (IDO1). univr.it
Receptor Modulators: It forms the basis for synthesizing ligands for nuclear hormone receptors, including retinoic acid receptors (RARs) acs.orgnih.gov, and modulators for immune receptors like TLR8. farmaceut.orgsrce.hrsrce.hr
Cancer Therapeutics: The scaffold is present in compounds designed to act as androgen receptor antagonists for prostate cancer googleapis.comgoogle.com and inhibitors of the ENT1 transporter in other cancers. google.com
The following table details examples of intermediates synthesized directly from this compound, showcasing its role as a versatile scaffold.
| Starting Material | Reagents | Product | Application Area | Reference |
| This compound | LiAlH₄ | (4-(2-aminoethyl)-3-fluorophenyl)methanol | TLR8 Antagonists | farmaceut.orgsrce.hr |
| This compound | NaHS hydrate, MgCl₂·6H₂O | 4-Carbamothioyl-3-fluorobenzoic acid | Synthetic Retinoid Synthesis | acs.orgnih.gov |
| This compound | NiCl₂, (Boc)₂O, NaBH₄ | tert-butyl ((4-(aminomethyl)-2-fluorophenyl)methyl)carbamate | Androgen Receptor Antagonists | googleapis.comgoogle.com |
Investigation of Receptor Binding and Enzyme Inhibition Potential
The this compound framework is a key component in the synthesis of ligands designed to interact with specific biological receptors and enzymes. Its derivatives have been evaluated for their ability to bind to and modulate the activity of important therapeutic targets.
Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) Ligand Development
A notable application of this compound is in the development of synthetic retinoids, which are compounds that bind to retinoic acid receptors (RARs). acs.org These receptors are nuclear hormone receptors that regulate gene transcription and are involved in various physiological processes, making them targets for treating neurodegenerative diseases and cancers. acs.orgnih.gov
In a recent study, this compound was used as a key starting material to synthesize a library of novel retinoid analogues. acs.org The process involved converting it into a thioamide derivative, which was then used in subsequent coupling reactions to build the final retinoid structures. The resulting compounds were assessed for their binding affinity to different RAR subtypes (RARα, RARβ, and RARγ) through in vitro fluorescence competition binding assays. This research demonstrated that the scaffold is highly effective for generating potent RAR ligands, with several of the novel retinoids exhibiting strong binding and the ability to induce biological responses in neuroblastoma cells. acs.org
Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) Inverse Agonist Research
Retinoic acid receptor-related orphan receptor C2 (RORC2 or RORγt) is another nuclear receptor that has become a significant target in medicinal chemistry, particularly for the treatment of autoimmune diseases. Inverse agonists of RORC2 can suppress the production of pro-inflammatory cytokines. While the substituted cyanobenzoic acid scaffold is common in the design of nuclear receptor ligands, research specifically linking this compound to the development of RORC2 inverse agonists is not prominent in the reviewed scientific literature. In contrast, its isomer, Methyl 3-cyano-4-fluorobenzoate, has been identified as a key intermediate in the synthesis of potent and selective RORC2 inverse agonists. This highlights how the specific placement of functional groups on the aromatic ring is critical for determining the biological target of the resulting derivatives.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. By systematically modifying a lead compound, researchers can identify which parts of the molecule are essential for its therapeutic effect. Derivatives originating from the this compound scaffold are frequently subjected to such studies to optimize their potency, selectivity, and pharmacokinetic properties.
For example, in the development of synthetic retinoids, various modifications were made to the part of the molecule derived from this compound to understand how these changes affected binding to RARs and subsequent biological activity. acs.org Similarly, in the development of IDO1 inhibitors based on the related 4-cyano-3-fluorobenzoic acid, different chemical groups were introduced, and the resulting compounds were tested to establish a clear SAR. univr.it These studies revealed that the benzimidazole (B57391) ring, formed from the initial building block, was crucial for coordinating with the heme group in the enzyme's active site. univr.it The optimization of TLR8 antagonists also involves an iterative design-synthesis-test cycle, where the core structure derived from this compound is maintained while peripheral substituents are varied to improve antagonistic activity. farmaceut.orgsrce.hr
Development of Novel Therapeutic Agents Utilizing the this compound Moiety
The versatility of the this compound moiety has facilitated its use in the development of a diverse range of novel therapeutic agents. Its incorporation into drug candidates spans multiple disease areas, primarily in oncology and immunology. The unique electronic properties conferred by the fluoro and cyano groups make it a valuable scaffold for achieving high potency and desirable drug-like properties.
The following table summarizes the classes of therapeutic agents that have been developed using this compound or its parent acid as a key building block, highlighting the breadth of its application in modern drug discovery.
| Therapeutic Target/Pathway | Resulting Compound Class | Potential Therapeutic Application | Reference(s) |
| Farnesyltransferase | Heterocyclic Farnesyltransferase Inhibitors | Cancer | google.com |
| Lysine Acetyltransferases (KATs) | Novel KAT Inhibitors | Cancer | google.comgoogleapis.com |
| Toll-like receptor 8 (TLR8) | 6-(Trifluoromethyl)pyrimidine Derivatives | Autoimmune Diseases, Inflammation | farmaceut.orgsrce.hrsrce.hr |
| Retinoic Acid Receptors (RARs) | Synthetic Retinoids | Neurodegenerative Diseases, Cancer | acs.orgnih.gov |
| Androgen Receptor (AR) | Pyrrole and Pyrazole Compounds | Prostate Cancer | googleapis.comgoogle.com |
| Equilibrative Nucleoside Transporter 1 (ENT1) | Macrocyclic Diamine Derivatives | Cancer | google.com |
| Indoleamine 2,3-dioxygenase-1 (IDO1) | Benzimidazole Derivatives | Cancer (Immunotherapy) | univr.it |
| Dihydrofolate Reductase (DHFR) | 2,4-Diaminoquinazoline Derivatives | Bacterial Infections, Cancer | researchgate.netresearchgate.net |
Applications in Agrochemical Research and Development
Intermediate in Pesticide Synthesis
The chemical architecture of Methyl 4-cyano-3-fluorobenzoate makes it a prime candidate as an intermediate in the synthesis of complex agrochemicals. The presence of three distinct functional groups offers multiple reaction sites for chemists to elaborate the molecule into a variety of pesticide scaffolds. The fluorine atom and the cyano group, in particular, are known to enhance the biological activity and metabolic stability of agrochemicals.
While specific, commercialized pesticides directly synthesized from this compound are not extensively documented in publicly available literature, the closely related compound, 3-Cyano-4-fluorobenzoic acid, is a known precursor in various synthetic pathways. nih.gov The ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of derivatives.
For instance, a patent for a novel pyrethroid insecticide, α-cyano-4-fluoro-3-phenoxybenzyl meta-halo pyrethrate, highlights the importance of the α-cyano-4-fluoro-3-phenoxybenzyl moiety for high-efficiency, low-toxicity pesticides. google.com This underscores the significance of the fluorinated cyanobenzyl core, a structure readily accessible from this compound, in the development of modern insecticides. The synthesis of such complex molecules often involves the coupling of an acid component with an alcohol component, and fluorinated cyanobenzoic acids are key starting materials for the alcohol portion.
Design of Herbicidal and Fungicidal Agents
The design of effective herbicides and fungicides often relies on the principle of structure-activity relationships (SAR), where specific chemical motifs are known to impart desired biological activities. The fluorinated benzonitrile (B105546) scaffold present in this compound is of significant interest in this regard. The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, lipophilicity, and metabolic stability, often leading to enhanced efficacy and selectivity of the resulting pesticide. nih.gov
Research into benzonitrile derivatives has shown promise in the development of fungicidal agents. For example, studies on novel benzoylurea (B1208200) derivatives containing a pyrimidine (B1678525) moiety have demonstrated significant in vitro antifungal activities against various plant pathogens. nih.gov The inclusion of fluorine in these structures was noted to be an appealing strategy for enhancing biological activity. nih.gov
The following table summarizes the in vitro antifungal activity of some novel benzoylurea derivatives against various plant pathogens, illustrating the potential of related structures.
| Compound | Botrytis cinerea (cucumber) Inhibition (%) | Rhizoctonia solani Inhibition (%) | Botrytis cinerea (tobacco) Inhibition (%) | Phomopsis sp. Inhibition (%) | Botrytis cinerea (blueberry) Inhibition (%) |
| 4f | 32.52 | - | - | - | - |
| 4l | 50.15 | 89.74 | - | - | - |
| 4q | 43.47 | - | - | - | - |
| 4j | - | - | - | 49.84 | - |
| Hymexazol (Control) | 24.64 | 71.98 | - | 47.09 | - |
| Data sourced from a study on novel benzoylurea derivatives. nih.gov |
While this data is for related compounds, it provides a strong rationale for the exploration of this compound as a scaffold for novel fungicides. The unique substitution pattern of this compound could lead to the discovery of new agents with improved fungicidal spectra and potency.
Exploring Insecticidal Properties of Related Compounds
The structural features of this compound are highly relevant to the development of modern insecticides, particularly synthetic pyrethroids. Many of the most effective pyrethroids incorporate a cyanohydrin ester derived from an aromatic aldehyde. The presence of a cyano group and a fluorine atom on the benzene (B151609) ring, as seen in this compound, is a common strategy to enhance insecticidal potency.
A key example is the development of α-cyano-4-fluoro-3-phenoxybenzyl meta-halo pyrethrate, a novel pyrethroid insecticide designed for high activity and low residue. google.com The patent for this compound emphasizes the importance of the fluorinated cyanobenzyl alcohol component in achieving the desired insecticidal properties. google.com The synthesis of such alcohols often starts from the corresponding benzoic acid or its ester, making compounds like this compound valuable starting points.
The development of this pyrethroid was driven by the need for pesticides with improved stability, high activity, rapid efficacy, low resistance, and better degradation profiles. google.com The structural motifs present in this compound are instrumental in achieving these goals, suggesting a promising future for this and related compounds in the ongoing search for safer and more effective insect control agents.
Applications in Materials Science and Industrial Chemistry
Role as an Intermediate in Liquid Crystal Material Synthesis
The synthesis of liquid crystal (LC) materials often relies on molecules with specific structural features that promote the formation of mesophases, the state of matter between a conventional liquid and a solid crystal. Methyl 4-cyano-3-fluorobenzoate serves as a key precursor in the creation of these sophisticated materials. The cyano (-CN) and fluoro (-F) groups are particularly significant in designing liquid crystals with desired properties.
Research into fluorinated liquid crystals has demonstrated that the inclusion of fluorine can enhance the stability of smectic phases, which are crucial for certain display modes. bohrium.com Furthermore, compounds like cyanobenzoates are recognized as important intermediates for the production of liquid crystals. google.com Specifically, the ester linkage in this compound provides a convenient point for further chemical modification, allowing for the attachment of other molecular fragments to build up the complex structures required for liquid crystalline behavior. researchgate.netmdpi.com For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various phenol (B47542) derivatives to create the final liquid crystal molecules. The combination of the rigid phenyl ring, the polar cyano and fluoro substituents, and the reactive ester group makes this compound a versatile starting material for a wide array of liquid crystal structures. beilstein-journals.org
Use in Specialty Chemicals Production
This compound is a valuable building block in the synthesis of a variety of specialty chemicals, which are low-volume, high-value products with specific functions. The presence of multiple reactive sites on the molecule allows for a range of chemical transformations, leading to the production of more complex and functionalized molecules.
The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The ester group can be saponified to a carboxylic acid or reduced to an alcohol. The fluorine atom and the aromatic ring can also participate in various coupling reactions. This versatility makes this compound an important starting material for the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. google.comresearchgate.net
For example, fluorinated benzoic acids and their derivatives are known intermediates in the synthesis of biologically active compounds. The introduction of fluorine into a molecule can significantly alter its metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net A patent for the synthesis of 4-cyano-2-fluorobenzyl alcohol highlights the industrial relevance of related fluorinated benzonitrile (B105546) derivatives as precursors to more complex chemical entities. google.com The synthesis of such specialty chemicals often involves multi-step processes where the unique substitution pattern of this compound is crucial for achieving the desired final product.
Potential in Catalyst Development and Support Synthesis
While direct applications of this compound in catalyst development are not extensively documented, its chemical structure suggests significant potential in this area. The field of catalysis often relies on the design of highly specific ligands that can coordinate with metal centers to create active and selective catalysts. The nitrile and ester functionalities of this compound could be modified to create such ligands. For instance, the nitrile group can be converted into an amino group, which is a common coordinating group in catalysis.
Furthermore, the fluorine atom can impart unique properties to a catalyst. Fluorinated ligands can influence the electronic properties of the metal center, potentially leading to enhanced catalytic activity or selectivity. The increased thermal and chemical stability often associated with fluorinated compounds could also result in more robust and long-lasting catalysts. researchgate.net
Another potential application lies in the synthesis of catalyst supports. Fluorinated materials are known for their unique surface properties, including hydrophobicity. man.ac.uk this compound could serve as a monomer or a precursor for the synthesis of fluorinated polymers or porous materials, such as metal-organic frameworks (MOFs). rsc.org These materials could then be used as supports for catalytically active species. The fluorinated nature of the support could influence the interaction with reactants and products, potentially leading to improved catalytic performance. The development of new fluorinated materials for catalytic applications is an active area of research, and compounds like this compound represent a potential entry point for the creation of novel catalytic systems. researchgate.net
Environmental Fate and Green Chemistry Considerations in the Context of Methyl 4 Cyano 3 Fluorobenzoate
Biodegradation Studies of Fluorinated Aromatic Compounds
The environmental persistence of fluorinated aromatic compounds is a significant concern due to the strength and stability of the C-F bond, which is one of the strongest in organic chemistry. dovepress.comresearchgate.net This stability makes enzymatic cleavage difficult, and as a result, microorganisms that can degrade chloro- or bromoaromatics are not always effective against their fluorinated counterparts. nih.gov The cleavage of the C-F bond is a critical step, as it significantly increases the likelihood that the resulting metabolites can be fully mineralized. researchgate.net
Microbial degradation of these compounds can occur under both aerobic and anaerobic conditions, often involving biotransformation that may or may not lead to complete mineralization. nih.gov Research into the anaerobic biodegradation of monofluorobenzoates, which are structurally related to Methyl 4-cyano-3-fluorobenzoate, has shown that degradation is possible but highly dependent on the specific isomer and the environmental conditions. nih.gov
In one study, the degradation of fluorobenzoate isomers was examined under various anaerobic conditions. The results showed that degradation was most effective under denitrifying conditions, while the compounds remained resistant under sulfate-reducing, iron-reducing, and methanogenic conditions. nih.gov
Table 1: Anaerobic Biodegradation of Fluorobenzoate Isomers
| Isomer | Denitrifying Conditions | Sulfate-Reducing Conditions | Iron-Reducing Conditions | Methanogenic Conditions |
|---|---|---|---|---|
| 2-Fluorobenzoate (B1215865) | Depleted within 84 days | Recalcitrant | Recalcitrant | Recalcitrant |
| 3-Fluorobenzoate (B1230327) | No loss observed | Recalcitrant | Recalcitrant | Recalcitrant |
| 4-Fluorobenzoate (B1226621) | Depleted within 28 days | Recalcitrant | Recalcitrant | Recalcitrant |
This table is based on data from a study using anaerobic enrichment cultures with sediment inoculum. nih.gov
The degradation under denitrifying conditions was accompanied by the stoichiometric release of fluoride (B91410) and nitrate (B79036) reduction, indicating complete oxidation of the fluorobenzoate. nih.gov Further studies have isolated specific denitrifying bacterial strains capable of utilizing 2-fluorobenzoate and 4-fluorobenzoate as their sole carbon source for growth. nih.gov However, the process can be hampered by the accumulation of fluoride ions within biofilms, which can inhibit the degradation activity of the microorganisms. nih.gov In some cases, co-metabolism, where the microorganisms grow on a different substrate (like glucose) while simultaneously degrading the fluorinated compound, has been shown to facilitate ring cleavage of monofluorobenzoates. asm.org
Sustainable Synthetic Routes and Waste Minimization
The principles of green chemistry aim to reduce the environmental impact of chemical processes through innovative and sustainable methods. eurekalert.orgsciencedaily.com For fluorine-containing compounds, this involves moving away from traditional fluorination methods that often use hazardous reagents, such as antimony trifluoride (SbF₃) and hydrogen fluoride (HF), and generate significant waste. dovepress.com
Recent advances focus on several key areas:
Safer Fluorinating Agents: A significant breakthrough is the development of novel fluorinating agents that are more stable, soluble in organic solvents, and less hazardous. For example, researchers have created a quaternary ammonium-based fluorinating reagent by reacting potassium fluoride (KF), a low-cost and relatively safe salt, with tetrabutylammonium (B224687) bromide in the presence of hexafluoroisopropanol (HFIP). bioengineer.org This new complex overcomes the poor solubility of KF and the high hygroscopicity of other agents, making the fluorination process more practical and environmentally friendly. bioengineer.org
Atom Economy and Process Efficiency: Sustainable synthesis emphasizes maximizing the incorporation of all materials used in the process into the final product. Click chemistry, known for its high yields and selectivity, has been expanded with the development of safer methods to synthesize sulfonyl fluorides, key components in sulfur-fluorine exchange (SuFEx) reactions. eurekalert.orgsciencedaily.com These new processes use easily handled materials and produce only non-toxic salts like NaCl and KCl as by-products, representing a significant improvement in waste minimization. sciencedaily.com
Use of Micro-reactors: Micro-channel reactors offer a path to improved synthesis efficiency. For related compounds like 4-cyano-2-fluorobenzyl alcohol, the use of micro-reactors for bromination and subsequent reactions has been shown to allow for fast reactions, good selectivity, lower energy consumption, and higher yields, thus minimizing waste and by-product formation. google.com
Solvent Reduction: Efforts are being made to develop synthetic protocols that operate in aqueous media or without any organic solvents. acs.org This approach not only reduces the environmental burden associated with solvent use and disposal but can also leverage the unique properties of water to facilitate reactions. acs.org
Development of "Benign by Design" Fluorine-Containing Compounds
"Benign by Design" is a core principle of green chemistry that involves proactively designing chemical products to have minimal environmental impact. acsgcipr.org This means creating molecules that perform their intended function effectively but are designed to degrade into harmless substances after their use, preventing persistence and accumulation in the environment. acsgcipr.orgacs.org
Applying this concept to fluorine-containing compounds is challenging because the stability of the C-F bond, which is often crucial for a drug's efficacy and metabolic profile, also contributes to its environmental persistence. nih.govnih.gov Therefore, a key strategy is to build in features that allow for degradation without compromising function. The ACS Green Chemistry Institute Pharmaceutical Roundtable has proposed several guidelines to minimize persistence, bioaccumulation, and toxicity (PBT) issues. acsgcipr.org
Table 2: "Benign by Design" Principles for Reducing Environmental Impact
| Design Principle | Rationale |
|---|---|
| Avoid Polyhalogenation | Multiple halogen atoms, especially on aromatic rings, can significantly increase persistence and potential for bioaccumulation. |
| Prefer Esters to Amides | Ester groups are generally more susceptible to hydrolysis (a common environmental degradation pathway) than amide bonds. |
| Prefer Aliphatic to Aromatic Rings | Saturated aliphatic rings are often more readily biodegradable than stable aromatic systems. |
| Avoid Highly Branched Structures | Linear alkyl chains are typically easier for microorganisms to break down than highly branched structures or those with quaternary carbons. |
| Optimize Physicochemical Properties | Aim for lower molecular weight and lower lipophilicity (Log P) to reduce the potential for bioaccumulation in organisms. |
| Incorporate Photodegradable Groups | Design the molecule to have a UV/Vis absorption maximum above 290 nm, which can allow for degradation by sunlight in the environment. |
This table is based on guidelines for minimizing PBT (Persistence, Bioaccumulation, Toxicity) issues in pharmaceutical design. acsgcipr.org
By understanding the microbial degradation pathways (or lack thereof) for compounds like fluorobenzoates, chemists can make more informed decisions during the design phase. nih.govacs.org For instance, the recalcitrance of the 3-fluorobenzoate isomer compared to the 2- and 4-fluoro isomers suggests that the position of the fluorine atom on an aromatic ring can dramatically influence biodegradability. nih.gov This knowledge allows for the strategic placement of fluorine atoms and the incorporation of "biodegradable triggers"—functional groups that can initiate the breakdown of the molecule in the environment—to create the next generation of safer, sustainable fluorinated compounds.
Patent Landscape and Commercial Relevance in Research and Development
Analysis of Patent Filings Involving Methyl 4-cyano-3-fluorobenzoate
An examination of the patent landscape reveals that this compound is frequently cited as a key starting material or intermediate in the synthesis of novel compounds, particularly for pharmaceutical applications. Patents often detail its use in multi-step reaction sequences to construct complex heterocyclic structures that form the core of new therapeutic agents.
For instance, European Patent EP3810602A1, which describes novel compounds, explicitly mentions the use of this compound in a synthesis step. google.com The reaction involves diluting the compound with ethyl acetate (B1210297) and water, followed by extraction and purification, highlighting its role as a building block in creating more complex chemical entities. google.com This patent is part of a larger family of applications filed in multiple jurisdictions, indicating a broad effort to protect the intellectual property surrounding the final products derived from this intermediate.
The following table provides a summary of representative patent applications where this compound or closely related structures are utilized, underscoring its relevance in contemporary chemical research.
| Patent/Application Number | Jurisdiction | Filing Date | Assignee/Applicant | Relevance to this compound |
|---|---|---|---|---|
| EP3810602A1 | European Patent Office | 2019-06-20 | CTXT Pty Ltd | Directly used as a reactant in the synthesis of novel compounds. google.com |
| US20020072626A1 | United States | 2001-05-08 | COR Therapeutics, Inc. | Describes methods for producing 3-fluoro-4-cyanobenzoic acid, the carboxylic acid precursor to the methyl ester, for use in making antithrombotic compounds. google.com |
| CN103980135B | China | 2014-05-19 | Zhejiang Langhua Pharmaceutical Co., Ltd. | Focuses on the preparation method of 4-amino-2-fluorobenzoic acid, a related precursor. google.com |
| US20170190670A1 | United States | 2017-01-10 | Hirpara et al. | Details processes for preparing Enzalutamide intermediates, involving related fluorinated benzoic acid structures. googleapis.com |
Research and Development Hotspots and Emerging Patent Trends
The patent filings involving this compound and its structural isomers illuminate key areas of research and development. A significant trend is its application as a critical building block in the synthesis of small molecule inhibitors and modulators for various biological targets. The presence of the fluorine atom and the cyano group is particularly strategic; fluorine can enhance metabolic stability and binding affinity, while the cyano group can act as a key interaction point or a precursor for other functional groups.
Emerging patent trends suggest a focus on:
Kinase Inhibitors: Many patented synthesis routes use fluorinated cyano-aromatic compounds to develop inhibitors for protein kinases, which are crucial targets in oncology.
Antithrombotic Agents: As seen in older patents, the core structure is valuable for creating compounds that modulate coagulation factors, aiming to prevent and treat blood clots. google.com
Advanced Agrochemicals: The synthesis of novel pesticides and herbicides also represents a growing R&D hotspot, where the unique electronic properties of the fluorinated and cyanated ring are exploited.
Process Optimization: Patents are not only focused on the final compounds but also on efficient and scalable synthesis methods for intermediates like this compound itself or its close relatives. For example, patent CN103980135B describes a method for producing a related precursor, 4-amino-2-fluorobenzoic acid. google.com This indicates an industrial drive to secure cost-effective and high-yield production routes for these valuable building blocks.
Market Analysis and Demand in Research Applications
This compound is readily available from various chemical suppliers that cater to the research and development sector, signifying a consistent demand. sigmaaldrich.comchemnet.com Companies offer the compound in various purities, typically 97% or higher, and in quantities suitable for laboratory-scale synthesis up to pilot-plant production. sigmaaldrich.comsigmaaldrich.com This availability is crucial for academic and industrial researchers who require a reliable supply of high-quality starting materials.
While a specific market size report for this compound is not publicly available, the market for a closely related compound, Methyl 4-Fluorobenzoate (B1226621), provides a useful proxy. The global market for Methyl 4-Fluorobenzoate was valued at US 17.6 million by 2030, growing at a CAGR of 4.6%. qyresearch.in This growth is driven by its use as an intermediate in the pharmaceutical and dye industries. qyresearch.in Given the similar and often more specialized applications of this compound, its market demand in R&D is expected to follow a similar upward trajectory.
The demand is primarily fueled by:
Drug Discovery: Pharmaceutical and biotechnology companies are the main consumers, using it in hit-to-lead and lead optimization campaigns.
Contract Research Organizations (CROs): These organizations synthesize novel compounds on behalf of clients and are significant purchasers of specialized chemical intermediates.
Academic Research: University laboratories studying synthetic methodologies and developing new chemical entities for various applications also contribute to the demand.
The commercial landscape is characterized by a number of specialized chemical suppliers who list the compound as part of their portfolio of advanced intermediates. chemnet.comchemscene.comscbt.com
Future Research Directions and Unresolved Challenges for Methyl 4 Cyano 3 Fluorobenzoate
Exploration of Novel Synthetic Pathways
The development of new, efficient, and sustainable methods for the synthesis of Methyl 4-cyano-3-fluorobenzoate is a primary area for future investigation. Current synthetic routes may rely on traditional, multi-step processes that can be resource-intensive. Future research will likely focus on the following:
Catalytic C-H Cyanation: Direct cyanation of a C-H bond on a fluorinated methyl benzoate (B1203000) precursor would represent a highly atom-economical approach. Research into developing selective and robust catalysts, potentially based on transition metals, for this transformation is a key challenge.
Flow Chemistry and Microreactors: The use of microreactor technology could offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of this and related compounds. google.com Continuous flow processes can allow for precise control over reaction parameters, potentially leading to higher yields and purities.
Biocatalysis: The exploration of enzymatic pathways for the synthesis of fluorinated aromatics is a nascent but promising field. nih.gov Identifying or engineering enzymes that can catalyze the specific fluorination or cyanation steps on a benzoate scaffold would be a groundbreaking achievement in green chemistry.
Alternative Cyanide Sources: Traditional cyanation methods often involve highly toxic reagents like potassium or sodium cyanide. nih.gov Future research will focus on developing and utilizing safer, non-toxic cyanide sources. For instance, the use of formamide (B127407) in conjunction with a dehydrating agent has been explored as a "CN" precursor for the synthesis of aryl nitriles. researchgate.net
Advanced Mechanistic Insights into Reactivity
A deeper understanding of the reactivity of this compound is crucial for its effective utilization in complex molecular architectures. The interplay between the electron-withdrawing cyano and fluoro groups, and the methyl ester group, governs its reaction profile.
Future research should focus on:
Kinetics and Thermodynamics of Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is a good leaving group in SNAr reactions, a cornerstone of its utility. researchgate.net Detailed kinetic and computational studies are needed to fully elucidate the mechanism, which can be either a classical two-step process involving a Meisenheimer intermediate or a concerted (cSNAr) pathway. masterorganicchemistry.comnih.gov Understanding how the substitution pattern influences the reaction pathway is a key unresolved challenge. rsc.org
Influence of Ortho-Fluoro Effect: The fluorine atom positioned ortho to the cyano group can exert a significant influence on the reactivity of the nitrile group itself, for instance, in C-C bond activation reactions catalyzed by transition metals. acs.org Further studies are required to quantify and leverage this "ortho-fluoro effect" for novel transformations.
Photoredox Catalysis: The unique electronic properties of fluorinated benzonitriles could make them suitable substrates for photoredox-catalyzed reactions. Investigating their behavior under various photocatalytic conditions could unlock new reaction pathways and synthetic applications.
Discovery of Undiscovered Biological Activities
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net While this compound is used as an intermediate for pharmaceuticals, its intrinsic biological activity remains largely unexplored. scbt.com
Future research directions include:
High-Throughput Screening: Screening this compound against a wide range of biological targets, such as enzymes and receptors, could reveal unexpected pharmacological activities. acs.org Its structural motifs are present in various biologically active molecules. researchgate.netnih.gov
Probing Enzyme Active Sites: As a small, fluorinated molecule, it could serve as a fragment or a probe in fragment-based drug discovery to map the binding pockets of proteins. The fluorine atom can be a valuable tool for 19F NMR studies of protein-ligand interactions.
Development of PET Radiotracers: The presence of a fluorine atom makes it a potential candidate for the development of 18F-labeled positron emission tomography (PET) tracers for in vivo imaging of biological processes. nih.govnih.gov
Antimicrobial and Anticancer Potential: Fluorinated compounds and benzonitrile (B105546) derivatives have shown promise as antimicrobial and anticancer agents. nih.gov Investigating the activity of this compound and its simple derivatives against various pathogens and cancer cell lines is a worthwhile endeavor.
Development of Innovative Material Applications
The unique properties imparted by the fluorine and cyano groups suggest that this compound could be a valuable precursor for advanced materials. researchgate.netnumberanalytics.com
Unresolved challenges and future opportunities lie in:
Fluoropolymers and High-Performance Plastics: As a functional monomer, it could be incorporated into polymers to create materials with enhanced thermal stability, chemical resistance, and specific optical properties. man.ac.uk
Liquid Crystals: The rigid, polar structure of substituted benzoates is a common feature in liquid crystalline materials. tandfonline.com The synthesis and characterization of liquid crystals derived from this compound could lead to new display and sensor technologies.
Organic Electronics: Benzonitrile derivatives are being explored for their use in organic electronics, for example, in the development of copolymers for near-infrared applications. acs.org The specific substitution pattern of this compound could be tuned to achieve desired electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Nanomaterials: Incorporation of this molecule onto the surface of nanomaterials could modify their properties for applications in energy storage or biomedical devices. numberanalytics.com
Addressing Environmental and Sustainability Aspects in Production
As with any chemical manufacturing process, the environmental impact and sustainability of producing this compound are critical considerations.
Future research must address the following challenges:
Life Cycle Assessment (LCA): A comprehensive LCA is needed to evaluate the environmental footprint of current and future synthetic routes. annualreviews.orgrsc.org This includes assessing the energy consumption, greenhouse gas emissions, and waste generation from cradle-to-gate. nih.govresearchgate.net
Green Chemistry Metrics: Applying the principles of green chemistry to the synthesis is paramount. This involves maximizing atom economy, using less hazardous chemicals, and designing energy-efficient processes. nih.govrsc.orgresearchgate.netnih.gov
Biodegradability and Environmental Fate: Understanding the persistence and potential for bioaccumulation of this fluorinated compound and its byproducts is crucial. nih.govresearchgate.net Studies on its microbial degradation pathways are needed to assess its long-term environmental impact. The metabolism of fluorinated benzoates by microorganisms has been studied, providing a starting point for such investigations. nih.gov
Recyclability of Derived Materials: For applications in polymers and other materials, designing for recyclability from the outset will be a key challenge for sustainable product development. man.ac.uk
Q & A
Basic: What are the standard synthetic routes for Methyl 4-cyano-3-fluorobenzoate?
A common approach involves Ullmann-type coupling or nucleophilic aromatic substitution. For example, methyl esters of fluorinated benzoates can be synthesized via copper-catalyzed cross-coupling reactions. Evidence from analogous syntheses (e.g., methyl 4-hydroxybenzoate derivatives) suggests using copper(II) acetate as a catalyst, triethanolamine (TEA) as a base, and dichloromethane (CH₂Cl₂) as a solvent under aerobic conditions . For this compound, direct cyanation of a fluorinated methyl benzoate precursor (e.g., via Rosenmund-von Braun reaction) or sequential fluorination/cyanation steps may be employed. Purity (>95%) is typically achieved via column chromatography or recrystallization .
Basic: Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine position (δ ~ -110 to -120 ppm for meta-F) and ¹³C NMR to verify cyano group (δ ~ 115-120 ppm).
- Mass Spectrometry (MS) : Electron ionization (EI-MS) to detect molecular ion peaks (e.g., [M]⁺ at m/z 193) and fragment patterns (e.g., loss of COOCH₃). NIST databases provide reference spectra for fluorinated benzoates .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .
Advanced: How can reaction yields be optimized for derivatives of this compound?
Yield optimization requires DoE (Design of Experiments) to test variables:
- Catalyst Loading : Copper(II) acetate (1.0–1.5 equiv) enhances coupling efficiency in arylations .
- Solvent Polarity : CH₂Cl₂ or 1,4-dioxane improves solubility of fluorinated intermediates.
- Temperature : Room temperature avoids decomposition of sensitive cyano/fluoro groups.
Contradictory yield data (e.g., 70–90% in similar reactions) may arise from trace moisture or oxygen sensitivity. Use anhydrous solvents and inert atmospheres for reproducibility .
Advanced: How to resolve discrepancies in spectral data for fluorinated benzoates?
Discrepancies in ¹H/¹⁹F NMR shifts or MS fragmentation can arise from:
- Regioisomeric Impurities : Use 2D NMR (COSY, NOESY) to confirm substitution patterns.
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; fluorine’s electronegativity impacts neighboring proton shifts.
- Ionization Artifacts : High-resolution MS (HRMS) distinguishes isobaric fragments (e.g., [M+H]⁺ vs. [M+Na]⁺) .
Advanced: What advanced applications exist for this compound in materials science?
This compound serves as a monomeric building block in polymers. For example, it was incorporated into Scheme 3 of a study to synthesize polyaryl esters with non-linear optical properties. The cyano group enhances dipole interactions, while fluorine improves thermal stability. Reaction with diols or diamines under Mitsunobu conditions yields high-performance polymers .
Advanced: How does steric and electronic effects influence the reactivity of this compound?
- Steric Effects : The meta-fluoro and para-cyano groups create steric hindrance, slowing nucleophilic attacks at the carbonyl.
- Electronic Effects : The electron-withdrawing cyano group activates the ester toward hydrolysis (e.g., LiOH/THF), while fluorine’s inductive effect stabilizes intermediates in SNAr reactions.
Methodological Tip : Use DFT calculations (e.g., Gaussian) to model charge distribution and predict reaction sites .
Advanced: What are the stability considerations for long-term storage of this compound?
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.
- Moisture Control : Use desiccants (e.g., molecular sieves) to avoid ester hydrolysis.
- Purity Monitoring : Regular HPLC checks detect degradation products (e.g., 4-cyano-3-fluorobenzoic acid) .
Advanced: Can this compound act as a precursor for bioactive molecules?
Yes. The ester is hydrolyzed to 4-cyano-3-fluorobenzoic acid , a key intermediate for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
